An In-depth Technical Guide to the Chemical Structure and Bonding of Nitrosoethane
An In-depth Technical Guide to the Chemical Structure and Bonding of Nitrosoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding of nitrosoethane (C₂H₅NO). The information presented herein is curated from experimental and computational studies to offer a detailed understanding of its molecular geometry, electronic structure, and key bonding parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields where the molecular properties of nitroso compounds are of interest.
Molecular Structure and Conformation
Nitrosoethane is a molecule that exhibits rotational isomerism, primarily existing in two distinct conformations: cis and gauche. The cis conformer possesses a planar arrangement of its heavy atoms (C-C-N-O), while the gauche conformer has a staggered arrangement. Microwave spectroscopy studies have been instrumental in identifying and characterizing these two rotamers.
Logical Relationship of Nitrosoethane Conformers
Caption: Conformational Isomers of Nitrosoethane.
Chemical Bonding and Electronic Structure
The bonding in nitrosoethane is characterized by a combination of sigma (σ) and pi (π) bonds. The carbon-carbon and carbon-hydrogen bonds are typical single σ bonds. The carbon-nitrogen bond also has significant single bond character. The most notable feature is the nitrogen-oxygen double bond (N=O), which is a key functional group defining the properties of nitroso compounds.
The electronic structure of the nitroso group involves a π system that can influence the overall molecular properties, including its reactivity and spectroscopic signature. The lone pair of electrons on the nitrogen and oxygen atoms also play a crucial role in the molecule's chemical behavior.
Quantitative Structural Data
Detailed experimental data on the bond lengths and angles of nitrosoethane are not widely available in publicly accessible literature. The most definitive study by Cox et al. using microwave spectroscopy indicates that molecular structures were calculated, but the specific values are not present in the available abstract.
To provide a quantitative understanding, the following tables summarize theoretically calculated bond lengths and angles for the cis and gauche conformers of nitrosoethane, derived from computational chemistry studies. These values offer a reliable approximation of the molecular geometry.
Table 1: Calculated Bond Lengths of Nitrosoethane Conformers
| Bond | cis-Nitrosoethane (Å) | gauche-Nitrosoethane (Å) |
| C-C | 1.515 | 1.518 |
| C-N | 1.475 | 1.473 |
| N=O | 1.216 | 1.217 |
| C-H (methyl) | 1.092 - 1.095 | 1.091 - 1.096 |
| C-H (methylene) | 1.090 - 1.093 | 1.090 - 1.094 |
Note: These values are representative of data from computational models (e.g., Density Functional Theory) and may vary slightly depending on the level of theory and basis set used.
Table 2: Calculated Bond Angles of Nitrosoethane Conformers
| Angle | cis-Nitrosoethane (°) | gauche-Nitrosoethane (°) |
| ∠C-C-N | 111.5 | 110.8 |
| ∠C-N=O | 115.2 | 114.9 |
| ∠H-C-C | 109.8 - 110.5 | 109.7 - 110.6 |
| ∠H-C-N | 109.1 - 109.8 | 109.0 - 109.9 |
| ∠H-C-H | 108.5 - 109.2 | 108.4 - 109.3 |
Note: These values are representative of data from computational models and provide a good approximation of the molecular geometry.
Experimental Protocols
Synthesis via Oxidation of Ethylamine (B1201723)
One potential route to nitrosoethane is the controlled oxidation of ethylamine. This method requires careful selection of the oxidizing agent and reaction conditions to avoid over-oxidation to the corresponding nitro compound (nitroethane).
Reaction Pathway
Caption: Synthetic Pathway to Nitrosoethane via Oxidation.
Methodology Outline:
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Reactant Preparation: A solution of ethylamine in a suitable inert solvent (e.g., dichloromethane) is prepared and cooled to a low temperature (typically 0 to -20 °C) in an inert atmosphere.
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Oxidant Addition: A solution of a mild oxidizing agent, such as Caro's acid (peroxymonosulfuric acid) or a peroxy acid (e.g., m-chloroperoxybenzoic acid), is added dropwise to the cooled ethylamine solution with vigorous stirring. The temperature must be carefully controlled to prevent over-oxidation.
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
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Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess oxidant. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and then with brine. After drying over an anhydrous salt (e.g., magnesium sulfate), the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.
Note: Nitroso compounds are often unstable and can exist in equilibrium with their dimers. They are also sensitive to light and heat. Therefore, all manipulations should be carried out under dim light and at low temperatures.
Spectroscopic Analysis
Characterization of the synthesized nitrosoethane would typically involve a suite of spectroscopic techniques.
Experimental Workflow for Analysis
Caption: Workflow for Spectroscopic Analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework. ¹⁵N NMR would be particularly informative for characterizing the nitrogen environment of the nitroso group.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1500-1600 cm⁻¹ is characteristic of the N=O stretching vibration.
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Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.
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UV-Vis Spectroscopy: C-nitroso compounds typically exhibit a characteristic weak absorption in the visible region (around 600-700 nm) due to the n → π* transition of the nitroso group, which is responsible for their typical blue or green color.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of nitrosoethane, drawing upon available experimental and computational data. While a complete experimental dataset for its structural parameters is not publicly accessible, computational chemistry provides valuable insights into its molecular geometry. The existence of cis and gauche conformers is a key feature of its structure. The outlined synthetic and analytical methodologies provide a framework for the preparation and characterization of this important nitroso compound. Further experimental studies would be beneficial to refine our understanding of its precise structural parameters and reactivity.
